Cas no 396722-58-0 (N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1,1'-biphenyl-4-carboxamide)
N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1,1'-biphenyl-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1,1'-biphenyl-4-carboxamide
- 396722-58-0
- N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide
- Oprea1_835413
- N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
- N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
- F0778-0266
- AKOS024599744
- [1,1'-Biphenyl]-4-carboxamide, N-[2,6-dihydro-2-(4-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-
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- Inchi: 1S/C25H21N3OS/c1-17-7-13-21(14-8-17)28-24(22-15-30-16-23(22)27-28)26-25(29)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,29)
- InChI Key: RDZFTMFQMWCUTP-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=CC=C(C(NC2N(C3=CC=C(C)C=C3)N=C3CSCC3=2)=O)C=C1
Computed Properties
- Exact Mass: 411.14053348g/mol
- Monoisotopic Mass: 411.14053348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 559.4±50.0 °C(Predicted)
- pka: 12.34±0.20(Predicted)
N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1,1'-biphenyl-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0778-0266-2μmol |
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide |
396722-58-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0778-0266-5μmol |
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide |
396722-58-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0778-0266-10μmol |
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide |
396722-58-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0778-0266-20μmol |
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide |
396722-58-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0778-0266-1mg |
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide |
396722-58-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0778-0266-2mg |
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide |
396722-58-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0778-0266-3mg |
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide |
396722-58-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0778-0266-4mg |
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide |
396722-58-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0778-0266-5mg |
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide |
396722-58-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0778-0266-10mg |
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide |
396722-58-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1,1'-biphenyl-4-carboxamide Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1,1'-biphenyl-4-carboxamide
Compound CAS No 396722-58-0: N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-1,1'-biphenyl-4-carboxamide
The compound with CAS No 396722-58-0, known as N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-1,1'-biphenyl-4-carboxamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
The molecular structure of N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-1,1'-biphenyl-4-carboxamide is characterized by a biphenyl core linked to a thienopyrazole moiety. The presence of the thienopyrazole ring introduces unique electronic properties and enhances the molecule's ability to interact with biological targets. Additionally, the substitution pattern on the biphenyl ring and the thienopyrazole ring contributes to its pharmacokinetic profile and bioavailability.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed various strategies such as Suzuki-Miyaura coupling reactions and nucleophilic aromatic substitution to construct the biphenyl-thienopyrazole framework. These methods not only improve yield but also ensure high purity levels, which are critical for subsequent biological evaluations.
One of the most exciting aspects of N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl-1,1'-biphenyl-4-carboxamide is its demonstrated biological activity. Preclinical studies have shown that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways. For instance, it has been found to inhibit cyclooxygenase (COX) enzymes with high selectivity for COX-2 over COX-1. This selective inhibition makes it a promising candidate for the development of anti-inflammatory agents with reduced gastrointestinal side effects.
Furthermore, this compound has shown potential in oncology research. Studies have indicated that N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yli can modulate signaling pathways critical for cancer cell proliferation and survival. Specifically, it has been observed to inhibit the activity of certain kinases that are overexpressed in various cancer types. These findings underscore its potential as a targeted therapeutic agent in oncology.
The pharmacokinetic properties of this compound have also been extensively studied. Research indicates that N-[1-(thieno[3',4'-c]pyrazolo)]biphenylcarboxamide exhibits favorable absorption and distribution characteristics in preclinical models. Its ability to penetrate cellular membranes efficiently suggests that it may achieve effective concentrations at target sites with relatively low doses.
In terms of safety profiles, preliminary toxicological studies have demonstrated that N-[bis(aryl)thienopyrazol]carboxamide has a low toxicity profile at therapeutic doses. However, further studies are required to fully characterize its safety profile and assess its suitability for long-term use.
Looking ahead, ongoing research is focused on optimizing the structure of N-[thienopyrazolo(bipheny)carboxamide] to enhance its potency and selectivity further. Researchers are exploring modifications to the substituents on both the biphenyl and thienopyrazole rings to fine-tune its interactions with biological targets.
In conclusion, N-[bis(aryl)thienopyrazolo]carboxamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities and favorable pharmacokinetic properties, positions it as a leading candidate for drug development in several therapeutic areas. As research continues to unfold new insights into its mechanisms of action and potential applications
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